(R)-1-(1h-Indol-3-yl)ethan-1-ol (R)-1-(1h-Indol-3-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18229963
InChI: InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3/t7-/m1/s1
SMILES:
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol

(R)-1-(1h-Indol-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18229963

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(1h-Indol-3-yl)ethan-1-ol -

Specification

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
IUPAC Name (1R)-1-(1H-indol-3-yl)ethanol
Standard InChI InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3/t7-/m1/s1
Standard InChI Key UHVJRCGECUWUJB-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=CNC2=CC=CC=C21)O
Canonical SMILES CC(C1=CNC2=CC=CC=C21)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(R)-1-(1H-Indol-3-yl)ethan-1-ol consists of an indole ring system substituted at the 3-position with a chiral ethanol group. The indole moiety comprises a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The stereocenter at the ethanol group confers chirality, making enantioselective synthesis a critical consideration .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO
Molecular Weight175.23 g/mol
Chiral Centers1 (R-configuration)
Key Functional GroupsIndole, Secondary Alcohol

The compound’s infrared (IR) spectrum typically shows absorption bands for O-H stretching (3200–3600 cm⁻¹) and aromatic C-H vibrations (3050–3100 cm⁻¹) . Nuclear magnetic resonance (NMR) data reveal distinct signals for the indole protons (δ 6.5–7.7 ppm) and the ethanol group (δ 3.5–4.2 ppm) .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of (R)-1-(1H-Indol-3-yl)ethan-1-ol often begins with functionalization of the indole nucleus. A reported method involves:

  • Protection of Indole Nitrogen: Using tosyl chloride to form 1-tosylindole, enhancing reactivity at the 3-position .

  • Alkylation or Oxidation: Introducing the ethanol side chain via nucleophilic substitution or ketone reduction. For example, 3-acetylindole (CAS 703-80-0) can be reduced enantioselectively using catalysts like (R)-BINAP-Ru complexes to yield the (R)-alcohol .

  • Deprotection: Removing the tosyl group under basic conditions to regenerate the free indole nitrogen .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
TosylationTsCl, imidazole, DCM, 18 h36%
ReductionNaBH₄, MeOH, 0°C to RT52%
DeprotectionK₂CO₃, MeOH/H₂O, reflux85%

Challenges in Structural Verification

Discrepancies between synthetic and natural product spectra highlight the importance of rigorous characterization. For instance, a study on 1-(1H-indol-3-yloxy)propan-2-ol found that NMR and IR data of the synthetic material conflicted with originally reported values, necessitating structural revision . Such issues underscore the need for advanced analytical techniques (e.g., X-ray crystallography or chiral HPLC) to confirm configurations in chiral indole derivatives .

Comparative Analysis with Structural Analogs

Ethyl-Substituted Indole Derivatives

Substitution at the indole nitrogen significantly alters physicochemical and biological properties. For example:

  • 1-(1-Ethyl-1H-indol-3-yl)ethan-1-one (C₁₂H₁₃NO, MW 187.24 g/mol) : The ethyl group increases hydrophobicity, potentially enhancing blood-brain barrier penetration.

  • 2-(1-Ethyl-1H-indol-3-yl)-ethanol (C₁₂H₁₅NO, MW 189.25 g/mol) : The extended ethanol chain may improve solubility compared to the parent compound.

Table 3: Structural and Property Comparison

CompoundMolecular FormulaMolecular WeightKey Features
(R)-1-(1H-Indol-3-yl)ethan-1-olC₁₁H₁₃NO175.23Chiral alcohol, free NH group
1-(1-Ethyl-1H-indol-3-yl)ethanoneC₁₂H₁₃NO187.24Ethyl substitution, ketone
2-(1-Ethyl-1H-indol-3-yl)-ethanolC₁₂H₁₅NO189.25Ethyl group, extended alcohol

Spectral Differences

  • 1H NMR: Ethyl-substituted analogs show upfield shifts for N-CH₂CH₃ protons (δ 1.2–1.5 ppm) compared to NH-containing compounds .

  • IR: Ketone derivatives exhibit strong C=O stretches (~1700 cm⁻¹), absent in alcohol analogs .

Applications and Future Perspectives

Synthetic Challenges and Opportunities

  • Enantioselective Catalysis: Developing asymmetric hydrogenation methods could improve yields of the (R)-enantiomer .

  • Prodrug Design: Esterification of the alcohol group may enhance bioavailability .

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